molecular formula C13H9Br2NO B11709415 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol CAS No. 93186-78-8

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol

Cat. No.: B11709415
CAS No.: 93186-78-8
M. Wt: 355.02 g/mol
InChI Key: WBJGMDBPWOVGSW-UHFFFAOYSA-N
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Description

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol is a chemical compound with the molecular formula C13H9Br2NO It is a derivative of phenol and is characterized by the presence of bromine atoms and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol typically involves the reaction of 4-bromobenzaldehyde with 4-bromoaniline in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the bromine atoms may participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(((4-Bromophenyl)imino)methyl)phenol: Similar structure but lacks additional substituents.

    (E)-2-(((4-Fluorophenyl)imino)methyl)phenol: Contains a fluorine atom instead of bromine.

    4-Bromo-2-(((4-(2-Methoxyphenyl)-1-piperazinyl)imino)methyl)phenol: Contains a piperazine ring and methoxy group .

Uniqueness

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol is unique due to its specific combination of bromine atoms and imine group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research .

Properties

CAS No.

93186-78-8

Molecular Formula

C13H9Br2NO

Molecular Weight

355.02 g/mol

IUPAC Name

4-bromo-2-[(4-bromophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H9Br2NO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-8,17H

InChI Key

WBJGMDBPWOVGSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)Br

Origin of Product

United States

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